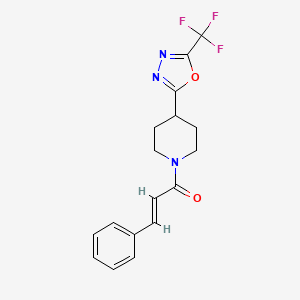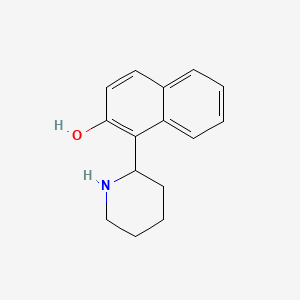![molecular formula C18H23N3O3 B2612579 N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide CAS No. 2202283-35-8](/img/structure/B2612579.png)
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a piperidine derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
作用机制
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to inhibit chloride channels by binding to a specific site on the channel protein. The binding of N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide to this site results in the inhibition of chloride ion transport across the cell membrane. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has also been found to inhibit other ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in epithelial cells, which are important for the regulation of fluid and electrolyte balance in the body. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has also been found to inhibit smooth muscle contraction, which is important for the regulation of blood flow and airway function. Additionally, N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been found to be effective in a range of cell types. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to be toxic to some cell types at high concentrations.
未来方向
There are several future directions for N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide research. One area of interest is the development of more selective inhibitors of chloride channels. Another area of interest is the investigation of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Additionally, N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been found to have anti-inflammatory and analgesic effects, and further research is needed to explore its potential therapeutic applications in these areas.
合成方法
The synthesis of N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide can be achieved through various methods, including the reaction of 4-aminobenzoic acid with 3-chloropropionyl chloride, followed by the reaction of the resulting acid chloride with N-(prop-2-enoyl) piperidine. Another method involves the reaction of 4-aminobenzoyl chloride with N-(prop-2-enoyl) piperidine, followed by the reaction of the resulting intermediate with sodium hydroxide.
科学研究应用
N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of chloride channels, which are important for the regulation of ion transport across cell membranes. N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide has been used in studies on the regulation of chloride channels in various cell types, including epithelial cells, smooth muscle cells, and neurons.
属性
IUPAC Name |
N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-16(22)19-11-8-17(23)21-12-9-15(10-13-21)20-18(24)14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQGYIIAIVJLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2612505.png)

![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2612508.png)
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2612509.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2612510.png)
![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2612512.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2612513.png)
![[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine](/img/structure/B2612519.png)